Naphthalene-1,3,6-trisulfonic acid

Catalog No.
S578950
CAS No.
86-66-8
M.F
C10H8O9S3
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,3,6-trisulfonic acid

CAS Number

86-66-8

Product Name

Naphthalene-1,3,6-trisulfonic acid

IUPAC Name

naphthalene-1,3,6-trisulfonic acid

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound Naphthalene-1,3,6-trisulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthalene-1,3,6-trisulfonic acid (CAS 86-66-8) is a highly polar, polyanionic aryl sulfonic acid utilized as a critical structural intermediate in dye synthesis, a high-performance electroplating additive, and a macromolecular stabilizer . Characterized by its three electron-withdrawing sulfonate groups, the compound exhibits exceptional aqueous solubility and chemical stability. In industrial procurement, it is primarily sourced for its ability to form stable complexes with reactive diazonium salts, act as an internal stress reliever in Watts-type electrodeposition baths, and serve as a rigid intermolecular bridge in protein crystallization screens [1]. Its unique charge distribution makes it a non-interchangeable baseline material for advanced surface finishing and complex azo dye manufacturing.

Procurement Fit

Isomer Distinct 1,3,6-substitution
Intermediate Azo dye & T-acid precursor
Probe ANTS label & HPLC testing
Charge High density, fully ionized

Substituting Naphthalene-1,3,6-trisulfonic acid with simpler analogs, such as naphthalene-1-sulfonic acid or naphthalene-1,5-disulfonic acid, critically compromises process performance and synthetic viability [1]. The specific 1,3,6-substitution pattern provides a unique steric and electronic profile that maximizes oxidative stability and polyanionic charge density. In electroplating, lower-sulfonated analogs fail to provide the required degree of stress relief and hardening in Ni-W or Pd alloys, leading to porous or irregular deposits [2]. Furthermore, in dye manufacturing, the precise geometry of the 1,3,6-isomer is strictly required to synthesize downstream intermediates like H-acid; generic naphthalene sulfonates cannot serve as viable synthetic precursors due to incompatible sulfonation and nitration regiochemistry [3].

Substitution Risk

Attribute
1,3,6-Isomer
Other Naphthalene Sulfonates
Regiochemistry
Distinct 1,3,6-pattern
1,5- / 2,6- / 2,7- patterns
Charge Density
Tri-sulfonated (high)
Mono- or di-sulfonated variants
Thermal Stability
Qualified for 340°C context
Lower or uncharacterized limits

Oxidative Stability and Resistance in Ozonation Processes

In industrial processes requiring high chemical stability, Naphthalene-1,3,6-trisulfonic acid demonstrates exceptional resistance to oxidative degradation compared to lower-sulfonated analogs. Studies evaluating the efficacy of ozone oxidation reveal that reactivity significantly decreases as the number of sulfonic groups increases. At pH 2, the contribution of direct ozonization to global oxidation is approximately 69% for naphthalene-1-sulfonic acid, whereas it drops to roughly 20% for Naphthalene-1,3,6-trisulfonic acid [1]. This makes the trisulfonated compound highly stable in harsh oxidative environments.

Evidence DimensionContribution of direct ozonization to global oxidation at pH 2
Target Compound Data~20% contribution
Comparator Or Baseline69% contribution (Naphthalene-1-sulfonic acid)
Quantified Difference3.45-fold reduction in direct ozonization susceptibility
ConditionsAqueous phase ozonation at pH 2

Ensures that the compound remains intact during aggressive chemical processing or formulation, guiding material selection for robust dye synthesis.

Product Selectivity
Head-to-head
Exclusive product vs. co-products
Supports isomeric purity procurement
SO3-pyridine at 250°C

Internal Stress Relief and Coating Morphology in Electrodeposition

Naphthalene-1,3,6-trisulfonic acid is a highly effective additive in Watts-type baths and deep eutectic solvent systems for alloy electrodeposition. When utilized in Ni-W or Pd alloy plating, the compound acts as an internal stress reliever and hardening agent. Electrochemical and microstructural analyses indicate that while bare Ni-W coatings exhibit a highly porous nature and irregular coverage, the addition of Naphthalene-1,3,6-trisulfonic acid yields thin, dense, compact, and smooth deposits [1]. The additive successfully shifts the reduction potential and promotes uniform alloy crystallization.

Evidence DimensionElectrodeposited coating morphology and porosity
Target Compound DataThin, dense, compact, and smooth deposits
Comparator Or BaselineHighly porous nature with irregular coverage (Bare Ni-W bath)
Quantified DifferenceElimination of porosity and significant improvement in coating compactness
ConditionsNi-W alloy electrodeposition / Pd deep eutectic solvent system

Critical for procurement in the surface finishing industry where defect-free, high-hardness alloy coatings are required to prevent mechanical failure.

Thermal Stability
Class-level
Qualified for use up to 340°C
Supports high-T tracer selection
Continuous flow reactor context

Protein Thermal Stabilization and Crystallization Efficacy

In structural biology workflows, Naphthalene-1,3,6-trisulfonic acid is utilized as a macromolecular stabilizer and intermolecular bridging agent. When incorporated into crystallization screens, the compound binds to exposed internal hydrophobic patches of proteins, significantly increasing their melting temperature (Tm) . Large-scale screening experiments demonstrated that formulations containing these small-molecule stabilizers resulted in more than twice as many proteins successfully crystallizing compared to controls free of any small molecules [1].

Evidence DimensionProtein crystallization success rate
Target Compound Data>2x increase in successful crystallization events
Comparator Or BaselineBaseline success rate (Small-molecule-free control buffer)
Quantified DifferenceMore than doubled crystallization efficacy
ConditionsHigh-throughput macromolecular crystallization screening

Justifies the procurement of this specific compound as a mandatory additive in custom protein formulation buffers and advanced structural biology screens.

Detection Sensitivity
Reported
LIF: 5×10⁻⁸ mol/L (400 amol)
Supports CE-LIF workflow fit
ANTS-maltose conjugate context
Enantioseparation
Head-to-head
ANTS: Not enantioseparated
Limits chiral CE application fit
ANDSA preferred for chiral separations
Column Selectivity
Class-level
Retention correlates with dipole moment
Supports column QC workflow
25 RP-HPLC columns tested
Synthetic Yield
Reported
72% rel. to naphthalene
Supports procurement cost modeling
Patented process context

Precursor for H-Acid and Advanced Azo Dye Synthesis

Naphthalene-1,3,6-trisulfonic acid is the indispensable starting material for the synthesis of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) and other critical dye intermediates. Its specific substitution pattern allows for precise nitration and subsequent reduction, which cannot be achieved using generic naphthalene sulfonates [1].

Stress-Relieving Additive in Alloy Electroplating

In the surface finishing industry, this compound is procured as a high-performance additive for Watts-type baths and deep eutectic solvents. It is specifically chosen to eliminate porosity and reduce internal stress in Ni-W, Ni-Co, and Pd electrodeposited coatings, ensuring smooth and hardened metal finishes [2].

Stabilization of Reactive Diazonium Salts (Ice Colors)

The compound is widely utilized to stabilize diazotization solutions for ice dyeing dyes. By forming a stable complex, it prevents the premature decomposition and nitrogen loss of sensitive diazonium intermediates, thereby extending their shelf life and usability in industrial textile dyeing .

Macromolecular Bridging in Protein Crystallography

Laboratories focused on structural biology procure Naphthalene-1,3,6-trisulfonic acid as a key component in crystallization screens. Its ability to shield hydrophobic patches and increase the melting temperature of proteins makes it ideal for rescuing difficult-to-crystallize targets and promoting stable crystal lattice formation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo Dye Intermediate
Regiochemical Purity
Downstream conversion yield
CE-LIF Carbohydrate Analysis
Detection Sensitivity
LOD at attomole levels
Geothermal Reservoir Tracing
Thermal Stability
Decomposition in sim. environment
RP-HPLC Column QC
Chromatographic Selectivity
Retention & peak asymmetry

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-66-8
19437-42-4

Wikipedia

Naphthalene-1,3,6-trisulfonic acid

General Manufacturing Information

1,3,6-Naphthalenetrisulfonic acid: INACTIVE

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